molecular formula C19H21N3O3S B2418601 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone CAS No. 898657-38-0

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone

Cat. No.: B2418601
CAS No.: 898657-38-0
M. Wt: 371.46
InChI Key: IXIXRJSRRZLTOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone, often involves transition metal-catalyzed cyclization reactions of unsaturated substrates . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another method is the transition metal-catalyzed cyclization of alkynes and nitrogen sources .

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    5-Methoxyindole-3-acetic acid: A plant hormone involved in growth regulation.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

Uniqueness

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylamino and sulfonyl groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

N-cyclopentyl-1-(pyridine-4-carbonyl)-2,3-dihydroindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-19(14-7-10-20-11-8-14)22-12-9-15-13-17(5-6-18(15)22)26(24,25)21-16-3-1-2-4-16/h5-8,10-11,13,16,21H,1-4,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIXRJSRRZLTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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